molecular formula C21H22N2O6S B3298034 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896363-62-5

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298034
CAS No.: 896363-62-5
M. Wt: 430.5 g/mol
InChI Key: DCRWBGVYTORZGR-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective coupling and formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Uniqueness

4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c24-20(16-6-7-18-19(14-16)28-15-27-18)22-10-8-21(9-11-22)23(12-13-29-21)30(25,26)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRWBGVYTORZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
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4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
4-(benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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